molecular formula C3H4N4O B2815648 1-Methyl-1h-tetrazole-5-carbaldehyde CAS No. 37468-62-5

1-Methyl-1h-tetrazole-5-carbaldehyde

Cat. No.: B2815648
CAS No.: 37468-62-5
M. Wt: 112.092
InChI Key: OIRFPYLJEYADCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of nitrotetrazole-5-carbaldehyde hydrazones was synthesized and their antifungal activity against Candida albicans, Microsporum canis, and Trichophyton rubrum was assessed . The method used to prepare the target compounds, with yields of 48 – 60%, was based on the reaction of asymmetrically substituted hydrazines with 5-trinitromethyltetrazoles .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Scientific Research Applications

Pharmacological and Biochemical Aspects

1-Methyltetrazole-5-carbaldehyde derivatives, such as those with a 1-methyltetrazole-5-thiol side chain, have been studied for their effects on alcohol metabolism. These compounds can induce an "Antabuse-like" reaction in alcohol consumers due to the inhibition of hepatic aldehyde dehydrogenase, leading to elevated blood acetaldehyde levels. This reaction is attributed to a reactive metabolite formed from the antibiotic's side chain, potentially used as therapeutic "anti-alcohol" compounds (Kitson, 1987).

Synthetic Applications

  • Synthesis of Derivatives : 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde was synthesized and further reacted with various compounds to produce a range of derivatives. These derivatives include thiazoles, aryldiazenylthiazoles, and thiazolidin-4-ones, showcasing the versatility of tetrazole derivatives in organic synthesis (Radini, 2016).
  • Friendländer Synthesis : N-Boc-4-aminopyrazole-5-carbaldehydes have been utilized in the Friendländer synthesis of pyrazolo[4,3-b]pyridines. This process involves reacting these carbaldehydes with various ketones in the presence of pyrrolidine, highlighting their role in constructing heterocyclic compounds (Yakovenko et al., 2019).

Photochemical and Spectroscopic Studies

5-Mercapto-1-methyltetrazole has been analyzed through low-temperature matrix-isolation and solid-state infrared spectroscopy, along with DFT calculations. This study provided insights into the molecule's structure, vibrational spectra, and photochemistry, indicating its potential in detailed spectroscopic and photochemical research (Gómez-Zavaglia et al., 2006).

Antimicrobial Activity

Substituted nitrotetrazole-5-carbaldehyde hydrazones have been synthesized and tested for antimicrobial activity against various pathogens. These studies demonstrate the potential of tetrazole derivatives in developing new antimicrobial agents (Tyrkov et al., 2014).

Mechanism of Action

Biochemical Analysis

Properties

IUPAC Name

1-methyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c1-7-3(2-8)4-5-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRFPYLJEYADCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37468-62-5
Record name 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
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